Pectin

Ionotropic gelation Calcium binding affinity Polyuronate crosslinking

Pectin (CAS 9000-69-5) is a heteropolysaccharide available in high methoxyl (HM, DE >50%) and low methoxyl (LM, DE <50%) grades. HM pectin requires high sugar/low pH for gelation; LM pectin gels via Ca²⁺ ionotropic crosslinking. Procurement must specify degree of esterification (DE), botanical origin (citrus peel/apple pomace), and amidation status. Superior to alginate in Ca²⁺ binding and encapsulation efficiency (90.18%). HM pectin enhances pseudoplasticity at 1.5–4.5% w/w. Pectin, not gelatin, is the primary load-bearing polymer in composite hydrogels. Specify DE ~57–58% and Mw >1,000 kDa for maximal gel strength.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 9000-69-5
Cat. No. B1162225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePectin
CAS9000-69-5
SynonymsAF 701;  AP 40;  AS 511;  Amid CS 005;  BIG-J;  Beta BI-J;  Beta-Pectin;  Cesapectin;  Classic AF 501;  Classic AM 201;  Classic Cu 701;  Colyer Pectin;  D 225;  D-D Slowset;  E 440;  E 440a;  Fluka 7682;  GelSite;  Genu 8003;  Genu Beta Pectin;  Genu JMJ 100;  Genu Pect
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1
InChIKeyAEMOLEFTQBMNLQ-DTEWXJGMSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPartially soluble in cold water
DISSOLVES IN 20 PARTS OF WATER
Insol in alcohol or dil alcohol, org solvents
Almost completely soluble in 20 parts water;  dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose

Structure & Identifiers


Interactive Chemical Structure Model





Pectin CAS 9000-69-5: Technical Procurement Guide for Scientific and Industrial Gelling Agents


Pectin (CAS 9000-69-5) is a heteropolysaccharide predominantly composed of partially methyl-esterified α-(1→4)-linked D-galacturonic acid residues, classified based on degree of methoxylation (DM) into high methoxyl (HM, DM > 50%) and low methoxyl (LM, DM < 50%) variants [1]. Commercially extracted primarily from citrus peel and apple pomace, pectin forms gels via distinct mechanisms: HM pectin requires high sugar (>55%) and low pH (<3.5) conditions for hydrogen bonding and hydrophobic interaction-driven gelation, whereas LM pectin undergoes ionotropic gelation with divalent cations (Ca²⁺) via the 'egg-box' model, independent of sugar content [2]. This fundamental structural variability directly governs functional performance across food, pharmaceutical, and biomedical applications, necessitating precise specification alignment during procurement.

Why Pectin Cannot Be Generically Substituted: Functional Non-Equivalence with Alginate, Gelatin, CMC, and Gellan Gum


Pectin exhibits pronounced batch-to-batch and type-to-type functional heterogeneity driven by its botanical origin, extraction protocol, degree of esterification, amidation status, and molecular weight distribution [1]. Unlike structurally simpler hydrocolloids such as sodium alginate or carboxymethylcellulose (CMC), pectin's gelation mechanism bifurcates into two fundamentally distinct pathways—sugar-acid synergistic gelation for HM variants and calcium-mediated ionotropic crosslinking for LM variants [2]. Consequently, substituting pectin with gelatin alters mechanical elasticity profiles (short brittle bite vs. long elastic stretch), while replacement with gellan gum shifts thermal reversibility and pH tolerance ranges [3]. Procurement decisions based solely on 'gelling agent' classification risk catastrophic formulation failure, including syneresis, insufficient gel strength, or complete gelation inhibition. The quantitative evidence presented below establishes the precise performance deltas that mandate compound-specific selection.

Quantitative Differentiation Evidence: Pectin vs. Alginate, Gelatin, CMC, Gellan Gum, and LM Pectin Variants


Calcium Affinity: Pectate Demonstrates Higher Ca²⁺ Binding Affinity than Alginate via Microcalorimetric and Dilatometric Quantification

Head-to-head calorimetric comparison reveals that pectate exhibits quantitatively larger enthalpy and volume changes upon calcium-induced gelation compared to alginate. Both dilatometric and microcalorimetric data confirm higher Ca²⁺ affinity for pectate than for alginate, with the associated chemical bonding modes (transition from 'twisted' to 'perfect' egg-box structures) producing larger quantitative changes in pectate systems [1]. Alginate's weaker binding is attributed to the diluting presence of mannuronic acid repeating units that bind calcium less avidly.

Ionotropic gelation Calcium binding affinity Polyuronate crosslinking

Gel Strength Modulation: Gelatin Addition to Pectin Decreases Gel Strength While Pectin Concentration Increase Enhances It

In composite hydrogel microparticle formulations, the addition of gelatin to pectin-based gel formulations resulted in a measurable decrease in gel strength, with increasing gelatin concentration proportionally enhancing this weakening effect. Conversely, microparticle gel strength increased in direct proportion to the increase in pectin concentration [1]. This antagonistic relationship establishes pectin—not gelatin—as the primary structural load-bearing polymer in mixed systems. Furthermore, DSC and TGA analyses demonstrated that pectin-gelatin composite gels exhibited higher thermal stability than individual pectins alone, indicating that gelatin serves as a thermal stabilizer rather than a mechanical reinforcer [1].

Composite hydrogel Gelatin-pectin interaction Gel strength

Encapsulation Efficiency: Pectin-Blended Alginate Microbeads Achieve 90.18% Entrapment Efficiency Superior to Unblended Alginate

In a comparative encapsulation study of Citrus medica L. phenolics, calcium-alginate microbeads reinforced with pectin (APE, 2 g/100 mL pectin) achieved the highest encapsulation efficiency (EE) of 90.18%, outperforming microbeads formulated with alginate alone (AE), alginate-starch (ASE), and alginate-cellulose (ACE) [1]. The incorporation of pectin as a filler polysaccharide improved entrapment and enabled controlled delivery of citrus phenolics for therapeutic applications. Complementary studies on folic acid encapsulation in Cheddar cheese carriers demonstrated that alginate-pectin blended capsules achieved 360 μg/100 g encapsulation, exceeding the sum of individual polymer efficiencies (alginate: 216 μg/100 g; pectin: 196 μg/100 g) [2].

Encapsulation efficiency Controlled release Polysaccharide microbeads

Shear Rheology Differentiation: HM Pectin Exhibits More Pronounced Pseudoplasticity than CMC at Lower Use Concentrations

In orange beverage emulsion formulations, significant (p<0.05) changes in physicochemical properties were more pronounced with the replacement of pectin than with the replacement of CMC, indicating that pectin exerts greater functional leverage per unit substitution [1]. Apparent emulsion viscosity increased with increasing concentration of either hydrocolloid; however, the degree of pseudoplastic (shear-thinning) behavior increased significantly (p<0.05) with increasing pectin concentration across the tested range (1.5–4.5% w/w), whereas CMC was tested at substantially lower concentrations (0.1–0.5% w/w) due to its higher intrinsic viscosity [1]. Complementary rheological analysis of aqueous CMC dispersions modified by HM or LM pectin revealed that HM pectin solutions showed peculiar behavior at low shear rates distinct from LM pectin, with CMC rheology less affected by LM pectin than by HM pectin [2].

Beverage emulsion Pseudoplastic behavior Hydrocolloid rheology

Molecular Weight-Dependent Gel Strength: Optimal Degree of Esterification at 57–58% Maximizes Gel Strength via Conformational Flexibility

Multifactorial regression modeling of pectin gel strength as a function of degree of esterification (DE), molecular weight (Mw), and purity (p%) identified an optimal DE range of 57–58% for maximum gel strength, attributable to maximal conformational flexibility of pectin macromolecules within this narrow window [1]. A positive correlation was observed between molecular weight and gel strength, with intrinsic viscosity-derived Mw values ranging from 30,000–50,000 g/mol in apple pomace pectin extracts demonstrating this relationship [2]. Notably, pomegranate rind pectin exhibiting the largest molecular weight (>1,000 kDa) among six pericarp sources also demonstrated the strongest gelatin strength, establishing Mw as a primary determinant of functional performance [3].

Molecular weight Degree of esterification Gel strength optimization

Ion-Mediated Gelation Mechanism Divergence: Pectin Dimerization Is Less Critical and Cooperative than Alginate

Direct comparative analysis of Ca²⁺-mediated gelation using oligoguluronate (GB) modulation revealed fundamentally different crosslinking mechanisms between low methoxyl pectin (LMP) and alginate. The Ca-mediated dimerization of pectin was found to be much less critical and less cooperative than that of alginate [1]. In the range of R ([Ca]/[guluronate + galacturonate]) < 0.25, GB promoted gelation of LMP and rendered non-gelling systems gellable, whereas no gelation could be induced in alginate under identical conditions. Conversely, in the range 0.25 < R < 0.60, GB inhibited LMP gelation while negligibly affecting alginate [1]. This mechanistic divergence is attributed to a progressive dotting growth of LMP dimers versus a critical zippering growth of alginate dimers during Ca-induced crosslinking.

Calcium-induced gelation Oligoguluronate modulation Crosslinking mechanism

Evidence-Backed Application Scenarios for Pectin in Scientific and Industrial Procurement


Calcium-Sensitive Hydrogel Formulations Requiring Efficient Divalent Cation Crosslinking

Based on the higher Ca²⁺ binding affinity of pectate relative to alginate demonstrated by microcalorimetric and dilatometric quantification [1], pectin (particularly low methoxyl and amidated grades) is the preferred polyuronate for applications where efficient ionotropic gelation at minimal calcium concentrations is critical. This includes low-calcium food gels for reduced-mineral formulations, pharmaceutical wound dressings where calcium ion leaching must be minimized, and biomedical scaffolds requiring precise control over crosslinking density. Procurement should prioritize LM pectin with specified DE and amidation degree (where applicable) rather than generic alginate substitution.

Encapsulation Systems for High-Value Bioactive Payloads Requiring Superior Entrapment Efficiency

Pectin-blended alginate microbeads achieving 90.18% encapsulation efficiency—the highest among tested polysaccharide fillers [1]—position pectin as the filler of choice for encapsulating phenolic compounds, folic acid, and other high-value nutraceuticals or pharmaceuticals. The synergistic entrapment enhancement observed in alginate-pectin blended capsules (360 μg/100 g folic acid) relative to individual polymers [2] justifies procurement of pectin specifically for encapsulation applications where payload retention directly impacts economic viability and therapeutic efficacy. Formulators should specify pectin grade compatible with Ca²⁺-mediated co-gelation with alginate.

Beverage and Emulsion Formulations Requiring Pronounced Pseudoplastic Rheology Modification

The finding that pectin replacement produces more pronounced (p<0.05) changes in physicochemical properties than CMC replacement, coupled with significant concentration-dependent pseudoplasticity enhancement at 1.5–4.5% w/w [1], establishes HM pectin as the superior rheology modifier for beverage emulsions requiring substantial shear-thinning behavior with minimal ingredient addition. Additionally, the differential low-shear rheological behavior of HM versus LM pectin in CMC-modified dispersions [2] necessitates procurement of the specific pectin type aligned with target shear-rate performance, rather than treating all pectins as functionally equivalent.

Composite Hydrogel Systems Prioritizing Thermal Stability Over Gelatin-Derived Mechanical Strength

Given that gelatin addition to pectin-based formulations decreases gel strength while pectin concentration proportionally increases it [1], procurement strategies for pectin-gelatin composite hydrogels must recognize pectin as the primary load-bearing polymer. Applications requiring thermal stability enhancement without sacrificing mechanical integrity—such as thermo-reversible food gels, heat-stable confectionery, and biomedical hydrogels subjected to sterilization—should prioritize pectin grade selection based on DE (optimal 57–58%) and Mw (>1,000 kDa for maximum strength) [REFS-2, REFS-3], reserving gelatin addition solely for thermal stabilization rather than mechanical reinforcement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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